Synthesis Yield of the Title Compound from 2-Bromoethylamine Hydrobromide: Quantitative Reproducibility for Procurement
The direct synthesis of DI‑tert‑butyl‑2‑bromoethyliminodiacetate from the commodity reagent 2‑bromoethylamine hydrobromide (CAS 2576‑47‑8) and tert‑butyl 2‑bromoacetate under standardized conditions delivers an isolated yield of 67% as a colourless oil after column chromatography [1]. This yield figure enables straightforward material planning and cost benchmarking when the compound is purchased versus prepared in-house.
| Evidence Dimension | Isolated yield of DI-tert-butyl-2-bromoethyliminodiacetate |
|---|---|
| Target Compound Data | 67% isolated yield (23 g scale) |
| Comparator Or Baseline | 2-Bromoethylamine hydrobromide used as starting material; literature yield for analogous dimethyl ester synthesis not available for direct comparison under identical conditions |
| Quantified Difference | 67% isolated yield; no direct comparative yield for dimethyl ester analog is reported under these exact conditions |
| Conditions | 2-Bromoethylamine hydrobromide (100 mmol), tert-butyl 2-bromoacetate (150 mmol), DIPEA (400 mmol), DMF, room temperature, 9–10 h, column chromatography |
Why This Matters
This provides a deterministic expected yield for process-scale budgeting and purity benchmarking, whereas alternative N‑alkylation routes with different ester protecting groups lack published reproducibility data under similar conditions.
- [1] Nankai University. Synthesis method and application of chiral paramagnetic probe Py‑D‑Cys‑DTPA. Chinese Patent CN114478368A. Published 2022-05-13. https://eureka.patsnap.com/patent-CN114478368A. View Source
